molecular formula C14H26O2 B126091 2,4,7,9-Tetramethyl-5-decyne-4,7-diol CAS No. 126-86-3

2,4,7,9-Tetramethyl-5-decyne-4,7-diol

Cat. No. B126091
CAS RN: 126-86-3
M. Wt: 226.35 g/mol
InChI Key: LXOFYPKXCSULTL-UHFFFAOYSA-N
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Description

2,4,7,9-Tetramethyl-5-decyne-4,7-diol is a nonionic surfactant that acts as a low-foaming, non-foaming, or defoaming wetting agent for a wide variety of applications including inks, adhesives, coatings, agrochemicals, electroplating, oilfield chemicals, and paper coatings . It is also a well-known acrylic adhesive .


Synthesis Analysis

The synthesis of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol involves adding ethylene oxide (EO) to it, which increases the hydrophilic nature of the product, modifying its water solubility, wetting, and defoaming characteristics .


Molecular Structure Analysis

The molecular structure of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol can be found in various databases such as the NIST Chemistry WebBook and ChemSpider .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol include a refractive index of n20/D 1.468, a pH range of 6-8, a surface tension of 47 dyn/cm at 0.01 wt. % in H2O, a boiling point of >121 °C, a cloud point of 63 °C, a pour point of 7 °C, and a density of 1.04 g/mL at 25 °C .

Scientific Research Applications

Surfactant in Paints and Coatings

TMDD is widely used as a non-ionic surfactant in the production of paints and coatings. Its amphiphilic nature allows it to reduce surface tension, which improves the spreadability and uniformity of paints on surfaces. It also helps in preventing the aggregation of pigments, ensuring a smooth and consistent color distribution .

Adhesive Manufacturing

Due to its unique chemical structure, TMDD serves as an effective adjuvant in the manufacture of acrylic adhesives. It enhances the adhesive properties by providing a balance between hydrophilic and hydrophobic interactions, which is crucial for the adhesive’s performance on different substrates .

Printing Inks and Paper Processing

In the printing industry, TMDD is utilized to improve the quality of printing inks. It acts as a dispersant for pigments and helps in achieving better print clarity and color fidelity. Additionally, in paper processing, TMDD is used to modify the surface properties of paper, aiding in ink absorption and printability .

Polymerization Reactions

TMDD finds application in polymer chemistry where it is used to control the polymerization reactions. Its structure can influence the kinetics of polymerization, leading to polymers with desired properties such as improved strength, flexibility, or chemical resistance .

Pesticide Formulations

In agriculture, TMDD is added to pesticide formulations as a surfactant. It helps in the even distribution of the pesticide on plant surfaces, which increases the efficacy of the pesticide against pests and diseases while reducing the required dosage .

Biomonitoring and Toxicokinetics

Recent studies have explored the use of TMDD in human biomonitoring. It has been used to study the metabolism and excretion kinetics of surfactants in humans after oral and dermal administration. This research is vital for understanding the environmental and health impacts of surfactants like TMDD .

Heterojunction Solar Cells

TMDD is employed as a dopant in heterojunction solar cells. It assists in forming a homogeneous interfacial layer over the photoactive layer, which is essential for efficient energy conversion. Doping with TMDD can lead to an increase in photocurrent density, thereby enhancing the overall performance of the solar cell .

Defoaming and Emulsification

In industrial processes, TMDD is used as a defoamer and emulsifier. It helps in reducing foam formation during manufacturing processes, which can be critical in ensuring product quality and consistency. As an emulsifier, it stabilizes emulsions, which is important in products like cosmetics and food preparations .

Mechanism of Action

Target of Action

2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD) is a non-ionic surfactant with a wide range of applications . It is used as a dopant in heterojunction solar cells and as a surfactant in emulsion polymerization . Its primary targets are the surfaces where it reduces surface tension, acting as a wetting agent, defoamer, and emulsifier .

Mode of Action

TMDD has amphiphilic characteristics, meaning it contains both hydrophilic and hydrophobic parts . This allows it to interact with various substances, reducing surface tension and enabling better leveling . In the context of solar cells, it assists in the formation of a homogeneous interfacial layer over the photoactive layer .

Biochemical Pathways

It is known that tmdd can be metabolized in the human body, with terminal methyl-hydroxylated tmdd (1-oh-tmdd) identified as the main urinary metabolite .

Pharmacokinetics

TMDD is rapidly metabolized, with an average t max of 1.7 h and a rapid and almost complete (96%) excretion of 1-OH-TMDD until 12 h after oral dosage . Elimination is bi-phasic, with half-lives of 0.75–1.6 h and 3.4–3.6 h for phases 1 and 2, respectively . The dermal application results in a delayed urinary excretion of this metabolite with a t max of 12 h and complete excretion after about 48 h . The excreted amounts of 1-OH-TMDD represented 18% of the orally administered TMDD dose .

Result of Action

The primary result of TMDD’s action is the reduction of surface tension, which makes it an effective surfactant . In the context of solar cells, it assists in the formation of a homogeneous interfacial layer over the photoactive layer . In the human body, it is metabolized to 1-OH-TMDD, which is excreted in the urine .

Action Environment

TMDD is considered a high-production chemical and, due to its low biodegradation rate, possesses a potentially high prevalence in the environment . It is used in a variety of applications, including as an adjuvant in the manufacture of paints, printing inks, adhesives, paper, pesticides, coatings, defoamers, dispersants, and polymerization reactions . Environmental factors such as the presence of other chemicals, temperature, and pH could potentially influence its action, efficacy, and stability.

Safety and Hazards

The safety information for 2,4,7,9-Tetramethyl-5-decyne-4,7-diol includes hazard statements H315 - H318 - H335 and precautionary statements P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338 .

properties

IUPAC Name

2,4,7,9-tetramethyldec-5-yne-4,7-diol
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InChI

InChI=1S/C14H26O2/c1-11(2)9-13(5,15)7-8-14(6,16)10-12(3)4/h11-12,15-16H,9-10H2,1-6H3
Source PubChem
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InChI Key

LXOFYPKXCSULTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C#CC(C)(CC(C)C)O)O
Source PubChem
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Molecular Formula

C14H26O2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7027041
Record name 2,4,7,9-Tetramethyl-5-decyne-4,7-diol
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Molecular Weight

226.35 g/mol
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Physical Description

Liquid; Liquid, Other Solid; Other Solid, White to pale yellow melt; [MSDSonline]
Record name 5-Decyne-4,7-diol, 2,4,7,9-tetramethyl-
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Record name 2,4,7,9-Tetramethyl-5-decyne-4,7-diol
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Product Name

2,4,7,9-Tetramethyl-5-decyne-4,7-diol

CAS RN

126-86-3
Record name 2,4,7,9-Tetramethyl-5-decyne-4,7-diol
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Record name 2,4,7,9-Tetramethyl-5-decyne-4,7-diol
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Record name 5-Decyne-4,7-diol, 2,4,7,9-tetramethyl-
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Record name 2,4,7,9-tetramethyldec-5-yne-4,7-diol
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Record name TETRAMETHYL DECYNEDIOL
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Record name 2,4,7,9-TETRAMETHYL-5-DECYNE-4,7-DIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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